Mevociclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mevociclib is a novel small molecule inhibitor of cyclin-dependent kinases (CDKs). It was first discovered and developed by AstraZeneca in 2015. The drug has been studied extensively in preclinical and clinical trials, and is currently being investigated as a potential treatment for various types of cancer. Mevociclib works by blocking the activity of CDKs, which are proteins that play a major role in cell division and growth. By blocking CDK activity, mevociclib can inhibit the growth and proliferation of cancer cells.
Scientific Research Applications
Mevociclib (SY-1365)
is a potent and first-in-class selective CDK7 inhibitor . It exhibits anti-proliferative and apoptotic effects in solid tumor cell lines and possesses anti-tumor activity in hematological and multiple aggressive solid tumors . It is being developed for potential to treat proliferative diseases .
Paediatric Medicines
Although specific applications of Mevociclib in paediatric medicines are not mentioned, CDK inhibitors like Mevociclib could potentially be used in the treatment of various pediatric conditions .
Cyclin-dependent kinase 7 (CDK7) Inhibition
Mevociclib is a potent inhibitor of CDK7 . CDK7 is a member of the CDK family of serine/threonine protein kinases and participates in the regulation of the cell cycle and mRNA transcription .
Treatment of Proliferative Diseases
Mevociclib is being developed for potential to treat proliferative diseases . These diseases are characterized by rapid and excessive cell growth or proliferation.
Macrocycles in Drug Discovery
Macrocycles represent attractive candidates in organic synthesis and drug discovery . Since 2014, nineteen macrocyclic drugs, including three radiopharmaceuticals, have been approved by FDA for the treatment of bacterial and viral infections, cancer, obesity, immunosuppression, etc .
Cancer Therapeutics
Mevociclib, as a CDK7 inhibitor, has potential applications in cancer therapeutics . CDK7 plays a crucial role in regulating the cell cycle and transcription, linking these processes together . By inhibiting CDK7, Mevociclib could potentially disrupt the cell cycle and inhibit the growth of cancer cells .
Drug Discovery
Mevociclib is a macrocyclic compound . Macrocycles represent attractive candidates in organic synthesis and drug discovery . They have been approved by FDA for the treatment of various conditions including bacterial and viral infections, cancer, obesity, immunosuppression, etc .
properties
IUPAC Name |
N-[(1S,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]-1-methylcyclohexyl]-5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClN8O2/c1-31(39-29(42)26-13-12-21(17-33-26)36-27(41)11-7-15-40(2)3)14-6-8-20(16-31)37-30-35-19-24(32)28(38-30)23-18-34-25-10-5-4-9-22(23)25/h4-5,7,9-13,17-20,34H,6,8,14-16H2,1-3H3,(H,36,41)(H,39,42)(H,35,37,38)/b11-7+/t20-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNYBYSTCRPAO-LXBQGUBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)C=CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCC[C@H](C1)NC2=NC=C(C(=N2)C3=CNC4=CC=CC=C43)Cl)NC(=O)C5=NC=C(C=C5)NC(=O)/C=C/CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClN8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mevociclib | |
CAS RN |
1816989-16-8 |
Source
|
Record name | Mevociclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1816989168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MEVOCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/704LW082GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.